1-Cyclohexenecarbonyl chloride

Descripción

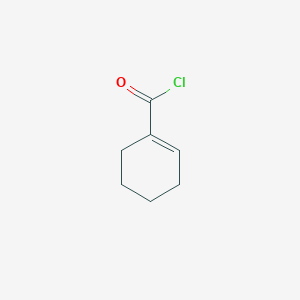

Structure

2D Structure

Propiedades

IUPAC Name |

cyclohexene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXARPLABDJXAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189821 | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36278-22-5 | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036278225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclohexenecarbonyl Chloride

Established Synthesis Routes

Established methods for the synthesis of 1-Cyclohexenecarbonyl chloride primarily rely on the derivatization of readily available starting materials such as cyclohexene (B86901) and its corresponding carboxylic acid.

Derivatization from Cyclohexene Precursors via Halogenation and Acyl Halide Formation

The synthesis of this compound from cyclohexene precursors is a multi-step process that typically involves the initial formation of an intermediate, which is subsequently converted to the final acyl chloride product. A common pathway involves the synthesis of 1-cyclohexenecarboxylic acid from cyclohexene, followed by chlorination.

While direct halogenation and subsequent acylation of cyclohexene can be challenging, a more conventional route proceeds through the formation of cyclohexanol. Cyclohexanol can be synthesized and then dehydrated under acidic conditions to yield cyclohexene. fscj.eduumass.edu The cyclohexene can then be converted to 1-cyclohexenecarboxylic acid. This carboxylic acid serves as the immediate precursor to the target compound. guidechem.com

Synthesis Utilizing Carbon Monoxide and Chlorinating Agents

The direct carbonylation of cyclohexene in the presence of a chlorinating agent represents a potential, albeit less commonly documented, route to this compound. This method, in theory, involves the direct introduction of a carbonyl chloride group onto the cyclohexene ring. Such reactions, known as hydroformylation followed by chlorination or direct carbonylation-chlorination, are often catalyzed by transition metal complexes. The specifics of this route for this compound are not widely detailed in general literature, suggesting it may be a more specialized or industrially-focused process.

Transformation from Cyclohexenecarboxylic Acids (General Mechanism for Acid Chlorides)

A highly reliable and widely used method for preparing this compound is the treatment of 1-cyclohexenecarboxylic acid with a chlorinating agent. guidechem.com This is a standard transformation in organic synthesis for converting carboxylic acids into more reactive acyl chlorides.

Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is particularly common due to its efficiency and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The general mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and the subsequent loss of a proton to form a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion then acts as a nucleophile, attacking the carbonyl carbon. A final elimination step releases sulfur dioxide and hydrogen chloride, yielding the desired acyl chloride. libretexts.orgchegg.com

Table 1: Reagents for Conversion of 1-Cyclohexenecarboxylic Acid

| Reagent | Byproducts | Conditions | Yield |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Reflux, anhydrous | Good to High |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Mild, often with DMF catalyst | High |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Varies | Good |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Varies | Moderate to Good |

Advanced and Stereoselective Synthetic Strategies

For more precise control over the molecular architecture, particularly stereochemistry, advanced synthetic methods like pericyclic reactions are employed.

Application of Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, such as the cyclohexene core of the target molecule. masterorganicchemistry.com This reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile (an alkene or alkyne). chemistrysteps.comkhanacademy.org The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step, which allows for a high degree of stereochemical control. masterorganicchemistry.com

The reactivity of the Diels-Alder reaction is enhanced when the dienophile possesses an electron-withdrawing group. masterorganicchemistry.comchemistrysteps.comopenstax.org This makes dienophiles containing carbonyl functionalities, or precursors to them, highly effective reactants.

An intermolecular Diels-Alder reaction can be strategically designed to produce a substituted cyclohexene that is either the direct precursor to or can be readily converted into this compound. A common approach involves the reaction of a simple conjugated diene, such as 1,3-butadiene (B125203), with a dienophile containing a carbonyl group or a related functional group.

For instance, the reaction between 1,3-butadiene and acrolein (an α,β-unsaturated aldehyde) yields 3-cyclohexene-1-carboxaldehyde. nih.gov This aldehyde can then be oxidized to the corresponding carboxylic acid (3-cyclohexene-1-carboxylic acid), which can subsequently be isomerized and chlorinated to form this compound. It is important to note that the initial Diels-Alder reaction between 1,3-butadiene and acrolein forms the 3-cyclohexene isomer. nih.govcas.org

Alternatively, a dienophile that already contains a functional group that is a direct precursor to the acyl chloride, such as an ester or anhydride (B1165640), can be used. openstax.org For example, maleic anhydride is a highly reactive dienophile that can react with a diene to form a cyclic anhydride, which can then be further manipulated. openstax.orgyoutube.com

Table 2: Key Components in Diels-Alder Synthesis

| Component | Role | Examples | Desired Features for this Synthesis |

|---|---|---|---|

| Diene | 4π-electron system | 1,3-Butadiene, Cyclopentadiene | Conjugated, can adopt s-cis conformation |

| Dienophile | 2π-electron system | Ethylene, Acrolein, Maleic Anhydride | Electron-withdrawing group (e.g., -CHO, -COOR) |

Intramolecular Diels-Alder Reactions for Polycyclic Systems Containing Cyclohexenecarbonyl Moieties

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy in organic synthesis for the construction of complex polycyclic systems. wikipedia.org In this reaction, the diene and dienophile are present within the same molecule, leading to the formation of a cyclohexene-like structure as part of a more intricate fused or bridged ring system. wikipedia.org This methodology has been instrumental in the total synthesis of various natural products. wikipedia.org

The stereochemical outcome of IMDA reactions is often dictated by the geometry of the tether connecting the diene and dienophile. wikipedia.org This can lead to high stereoselectivity in the formation of polycyclic compounds. wikipedia.org Depending on the attachment point of the tether to the diene, either fused or bridged polycyclic systems can be generated. wikipedia.org

Computational studies have shown that for intramolecular Diels-Alder reactions of cycloalkenones, the high endo stereoselectivity is governed by steric repulsion and the conformation of the tether. nih.gov The use of a Lewis acid catalyst can further enhance this selectivity. nih.govnih.gov For instance, in the IMDA reactions of cycloalkenones, Lewis acid catalysis has been shown to favor the formation of trans hydrindene junctions upon fragmentation of the initial tricyclic adducts. nih.gov

The reactivity of the dienophile in IMDA reactions is also a critical factor. Cyclobutenone, for example, has demonstrated greater reactivity and endo-selectivity compared to larger cycloalkenone dienophiles in these reactions. nih.govnih.gov This increased reactivity is attributed to the ease with which cyclobutenone can distort out-of-plane to achieve the necessary transition state geometry for the cycloaddition. nih.gov

Table 1: Stereoselectivity in Intramolecular Diels-Alder Reactions of Cycloalkenones

| Dienophile | Catalyst | Major Product Stereochemistry | Reference |

|---|---|---|---|

| Cyclobutenone | Thermal | endo | nih.gov |

| Cyclobutenone | Lewis Acid | High endo selectivity | nih.gov |

| Cyclopentenone | Thermal | endo | nih.gov |

| Cyclohexenone | Thermal | endo | nih.gov |

This table summarizes the observed stereoselectivity for the intramolecular Diels-Alder reaction with different cycloalkenone dienophiles.

Catalytic Synthesis Methods (e.g., Transition Metal-Catalyzed)

Transition metal-catalyzed reactions offer efficient and selective routes for the synthesis of acyl chlorides, including this compound. These methods often involve the use of a catalyst to facilitate the conversion of a carboxylic acid or its derivative into the corresponding acyl chloride.

One common approach involves the reaction of a carboxylic acid with a chlorinating agent in the presence of a catalyst. For example, N,N-disubstituted formamides can catalyze the reaction between a carboxylic acid and phosgene (B1210022) to produce the corresponding carbonyl chloride. google.com This process can be carried out with a stationary phase of the catalytic adduct, which is formed between phosgene and the N,N-disubstituted formamide. google.com

Transition metal complexes are also employed in the synthesis of acyl chlorides. Metal acyl complexes can be generated through the oxidative addition of an acyl chloride to a low-valent metal center. wikipedia.org For instance, acetyl chloride can react with Vaska's complex to form an octahedral Ir(III) acyl complex. wikipedia.org Another route involves the acylation of metal carbonyl anions with acyl chlorides. wikipedia.org

Furthermore, transition metal catalysts, such as palladium and ruthenium complexes, have been utilized in the reaction of aroyl chlorides with epoxides to yield halohydrin esters. chimia.ch While this reaction does not directly produce this compound, it demonstrates the utility of transition metal catalysts in reactions involving acyl chlorides. The choice of metal catalyst can influence the regioselectivity of the reaction. researchgate.net For example, switching from a palladium to a ruthenium catalyst in the reaction of aroyl chlorides with epoxides leads to a change in regioselectivity, indicating the involvement of the transition metal in the ring-opening step of the epoxide. chimia.chresearchgate.net

Table 2: Catalytic Systems for Acyl Chloride Synthesis and Related Reactions

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Phosgene and N,N-disubstituted formamide | Carboxylic acid, Phosgene | Carbonyl chloride | google.com |

| Vaska's complex (Ir(I)) | Acetyl chloride | Ir(III) acyl complex | wikipedia.org |

| (C₅H₅)Fe(CO)₂Na | Methyl-C(O)Cl | (C₅H₅)Fe(CO)₂COCH₃ | wikipedia.org |

| Tetrakis(triphenylphosphine)palladium | Aroyl chloride, Epoxide | Halohydrin ester | chimia.ch |

| Dichlorotris(triphenylphosphine)ruthenium | Aroyl chloride, Epoxide | Halohydrin ester | chimia.ch |

This table provides examples of catalytic systems used in the synthesis of acyl chlorides and related reactions involving acyl chlorides.

Reactivity and Mechanistic Studies of 1 Cyclohexenecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of 1-Cyclohexenecarbonyl chloride involve the substitution of the chloride atom by a nucleophile. As an acyl chloride, it is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of both the chlorine and oxygen atoms, which imparts a significant partial positive charge on the carbonyl carbon. savemyexams.comchemguide.co.uk These reactions generally proceed through a well-established nucleophilic addition-elimination mechanism. chemistrysteps.comyoutube.com

This compound readily reacts with oxygen-based nucleophiles. The hydrolysis with water is typically vigorous and exothermic, yielding 1-cyclohexenecarboxylic acid and hydrogen chloride gas. youtube.comlibretexts.orgchemguide.co.uk This reaction underscores the compound's sensitivity to moisture.

Similarly, its reaction with alcohols, a process known as esterification, produces the corresponding 1-cyclohexenecarboxylate esters. libretexts.orglibretexts.org These reactions are often rapid and can be performed at cold temperatures. libretexts.orgchemguide.co.uk For instance, the reaction with methanol (B129727) yields methyl 1-cyclohexene-1-carboxylate. prepchem.com The general transformation for esterification can be represented as:

This compound + R-OH → 1-Cyclohexenyl Ester + HCl

| Nucleophile (Alcohol) | Product | Reaction Type |

| Water (H₂O) | 1-Cyclohexenecarboxylic acid | Hydrolysis |

| Methanol (CH₃OH) | Methyl 1-cyclohexene-1-carboxylate | Esterification |

| Ethanol (CH₃CH₂OH) | Ethyl 1-cyclohexene-1-carboxylate | Esterification |

Reactions with ammonia (B1221849) and amines are fundamental to the synthesis of amides from this compound. The reaction with ammonia produces the primary amide, 1-cyclohexenecarboxamide. libretexts.orgyoutube.comchemguide.co.uk Primary and secondary amines react similarly to yield N-substituted and N,N-disubstituted amides, respectively. savemyexams.comchemguide.co.uklibretexts.org

These reactions are typically vigorous, and because the amine reactant is basic, two equivalents are often used: one acts as the nucleophile, and the second neutralizes the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. savemyexams.comchemguide.co.uk

The general transformation for amidation can be represented as:

This compound + 2 RNH₂ → N-Alkyl-1-cyclohexenecarboxamide + RNH₃Cl

| Nucleophile (Amine) | Product | Product Class |

| Ammonia (NH₃) | 1-Cyclohexenecarboxamide | Primary Amide |

| Primary Amine (RNH₂) | N-substituted 1-cyclohexenecarboxamide | Secondary Amide |

| Secondary Amine (R₂NH) | N,N-disubstituted 1-cyclohexenecarboxamide | Tertiary Amide |

The reactions of this compound with nucleophiles proceed via a characteristic two-step mechanism known as nucleophilic addition-elimination. chemguide.co.ukyoutube.com

Nucleophilic Addition: The first step involves the attack of the nucleophile (e.g., an alcohol, water, or amine) on the electrophilic carbonyl carbon. youtube.com This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. chemguide.co.ukchemistrysteps.com

Elimination: In the second step, the tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled. chemguide.co.ukchemistrysteps.com This is followed by deprotonation of the nucleophilic group (if it was neutral, like water or an amine) by the expelled chloride ion or another base present in the mixture, yielding the final substitution product and HCl. libretexts.orgchemguide.co.uk

This addition-elimination sequence is the unifying mechanistic feature for the hydrolysis, esterification, and amidation reactions of this compound. youtube.com

The reactivity of this compound is a function of the nucleophile's strength and the reaction conditions.

With Water: The reaction is rapid and often difficult to control, highlighting the compound's high reactivity and the need for anhydrous conditions during storage and handling. youtube.comchemguideforcie.co.uk

With Alcohols: The reaction rate is generally high, but can be moderated by using less nucleophilic, sterically hindered alcohols or by controlling the temperature. libretexts.orgyoutube.com

With Amines: Amines are typically stronger nucleophiles than alcohols or water, leading to very fast, often violent reactions. libretexts.orgchemguide.co.uk The basicity of the amine plays a crucial role, as it also serves to neutralize the HCl byproduct. In reactions aiming for high yield, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) may be added to scavenge the HCl, preserving the primary amine for the nucleophilic attack. The use of a base like sodium hydroxide (B78521) in a Schotten-Baumann reaction is also a common strategy. youtube.com

Reactivity in Specialized Organic Transformations

Beyond simple additions, this compound serves as a versatile building block in more complex organic syntheses, including the formation of cyclic and heterocyclic systems, and the construction of intricate molecular scaffolds.

Ring-Closure Processes and Heterocyclic Compound Formation

The bifunctional nature of this compound, possessing both an electrophilic acyl chloride and a nucleophilic double bond (in the context of certain reactions), allows for its use in the synthesis of fused ring systems. Intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones. masterorganicchemistry.comcolab.wsyoutube.com While direct intramolecular acylation onto the cyclohexene (B86901) ring is not feasible, derivatization of the acyl chloride can introduce a suitable aromatic ring that can undergo cyclization.

Furthermore, this compound is a key precursor for synthesizing a variety of heterocyclic compounds. The acyl chloride moiety readily reacts with binucleophilic reagents, leading to cyclization and the formation of stable heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) or pyrazolidinone systems, while reaction with hydroxylamine (B1172632) can lead to isoxazole (B147169) or isoxazolidinone derivatives. The synthesis of various heterocycles and fused heterocycles is an active area of research. rsc.orgrsc.org

The following table illustrates the types of heterocyclic cores that can be synthesized from this compound and appropriate reaction partners.

| Reactant | Heterocyclic Core |

| Hydrazine (H₂NNH₂) | Pyrazolidinone |

| Phenylhydrazine | N-Phenylpyrazolidinone |

| Hydroxylamine (NH₂OH) | Isoxazolidinone |

| o-Phenylenediamine | Benzodiazepine derivative |

Derivatization Leading to Complex Scaffolds

The reactivity of both the acyl chloride and the double bond in this compound can be harnessed to construct complex molecular frameworks. The acyl chloride can be converted into a wide array of functional groups, such as esters, amides, and ketones, which can then undergo further transformations.

The cyclohexene double bond can participate in pericyclic reactions, most notably the Diels-Alder reaction, to create bicyclic systems. By modifying the acyl chloride to an electron-withdrawing group that also acts as a dienophile activator, the cyclohexene ring can react with a suitable diene to form a [4+2] cycloaddition product. This strategy provides a route to complex polycyclic scaffolds.

The derivatization of this compound into various amides, followed by subsequent reactions, has been explored for the synthesis of biologically active molecules. For instance, the amide can be subjected to epoxidation of the double bond, followed by ring-opening reactions to introduce new stereocenters and functional groups.

| Reaction | Moiety Reacted | Resulting Structure |

| Esterification (e.g., with Ethanol) | Acyl Chloride | Ethyl 1-cyclohexenecarboxylate |

| Amidation (e.g., with Aniline) | Acyl Chloride | N-Phenyl-1-cyclohexenecarboxamide |

| Diels-Alder Reaction (with Butadiene) | Cyclohexene Double Bond | Fused Bicyclic System |

| Epoxidation (e.g., with m-CPBA) | Cyclohexene Double Bond | 1,2-Epoxycyclohexane-1-carbonyl chloride |

Applications of 1 Cyclohexenecarbonyl Chloride in Targeted Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The unique configuration of 1-Cyclohexenecarbonyl chloride makes it an important building block for synthesizing a range of pharmaceutical compounds. Its ability to readily acylate amines, alcohols, and other nucleophiles is fundamental to its role in constructing molecules with potential therapeutic value.

Research has demonstrated that the derivatization of certain therapeutic agents can enhance their efficacy and selectivity. This compound is an ideal reagent for such modifications.

Anti-inflammatory Agents: A key strategy in developing modern anti-inflammatory drugs is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Studies have shown that modifying the carboxylate group of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) into amides can produce potent and highly selective COX-2 inhibitors. nih.gov this compound can be used to convert NSAIDs containing a primary or secondary amine into corresponding amide derivatives, potentially yielding novel anti-inflammatory agents with improved profiles. nih.gov These amide derivatives often exhibit slow, tight-binding inhibition of the COX-2 enzyme. nih.gov

Antibacterial Agents: The synthesis of novel thiourea (B124793) derivatives has yielded compounds with significant antibacterial properties. For instance, certain 1,3-thiazol-2-yl)thiourea derivatives have shown considerable inhibitory effects against Gram-positive cocci. nih.gov Acyl thioureas, synthesized from acyl chlorides like this compound, are a class of compounds with noted antibacterial activity against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Furthermore, the development of quinolonecarboxylic acids, potent antibacterial agents, often involves multi-step synthesis where acyl chlorides can be used to build parts of the molecular structure. nih.gov

Antiviral Agents: The development of new antiviral drugs frequently focuses on nucleoside analogs, which can interfere with viral replication. nih.gov The synthesis of these complex molecules involves the precise addition of various chemical groups. This compound can be employed to acylate hydroxyl or amino groups on the precursor molecules during the synthesis of these antiviral agents, creating new derivatives for biological screening. nih.gov

The structural framework provided by this compound is valuable in synthesizing specific classes of bioactive compounds, including purine (B94841) and steroid derivatives.

Purine Derivatives: Purines are fundamental components of nucleic acids and are a key scaffold in medicinal chemistry. The synthesis of substituted purine derivatives often requires the introduction of various side chains to modulate biological activity. nih.govnih.gov While specific examples using this compound are not detailed, its nature as a reactive acylating agent makes it a suitable candidate for the derivatization of amino-purines to create N-acylpurine derivatives, which are intermediates in the synthesis of more complex nucleoside analogs. nih.gov

"6-Keto Steroid" Type Compounds: In steroid chemistry, creating constrained analogues of natural hormones can lead to compounds with novel receptor binding affinities. A procedure for synthesizing 6,19-cyclopregnanes, a type of "6-keto steroid" analogue, involves an intramolecular alkylation of Δ(4)-3-keto steroids. nih.gov this compound can be utilized in related synthetic pathways to introduce a cyclohexene (B86901) ring structure, leading to the formation of constrained steroid derivatives with potential applications as selective hormone receptor modulators. nih.gov

This compound is a key starting material for producing N-acyl thioureas, a class of compounds with broad biological significance and utility as ligands. The synthesis is typically a two-step, one-pot reaction. First, this compound reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form a reactive cyclohex-1-enecarbonyl isothiocyanate intermediate. This intermediate is then treated in situ with a primary amine to yield the final N-acyl thiourea derivative. nih.govnih.gov These thiourea derivatives are investigated for a wide range of activities, including antimicrobial and enzyme inhibition properties. nih.govnih.gov

| Starting Amine | Resulting N-Acyl Thiourea Scaffold | Potential Biological Activity | Reference |

|---|---|---|---|

| Substituted Anilines | 1-(Cyclohex-1-enecarbonyl)-3-(aryl)thiourea | Carbonic Anhydrase Inhibition | nih.gov |

| Heterocyclic Amines (e.g., aminothiazole) | 1-(Cyclohex-1-enecarbonyl)-3-(heteroaryl)thiourea | Antibacterial, Antibiofilm | nih.gov |

| Benzylamine Derivatives | 1-(Cyclohex-1-enecarbonyl)-3-(benzyl)thiourea | Antimicrobial | nih.gov |

Role in Agrochemical Development

In the field of agrochemicals, this compound serves as an intermediate for creating active ingredients used in crop protection. Its chemical properties allow for the efficient synthesis of molecules designed to target weeds and pests.

The compound is particularly relevant in the synthesis of certain classes of herbicides.

Herbicides: this compound is a precursor to the triketone class of bleaching herbicides. chesci.com These herbicides function by inhibiting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. The synthesis of these molecules can involve the reaction of an acid chloride with a 1,3-dione structure, followed by a chemical rearrangement to produce the final triketone. chesci.com The cyclohexene moiety is a common structural feature in this class of potent herbicides.

| Compound Class | Core Structure | Mechanism of Action | Reference |

|---|---|---|---|

| Triketones | 2-(Acyl)-1,3-cyclohexanedione | Inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) | chesci.com |

| Sulcotrione | 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione | HPPD Inhibition | chesci.com |

| Mesotrione | 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione | HPPD Inhibition | chesci.com |

Insecticides: While detailed examples are less specific, the thiourea scaffold, which can be synthesized from this compound, has also been explored for insecticidal properties. nih.gov

The use of this compound to synthesize herbicides is a direct contribution to crop protection strategies. chesci.com By creating compounds like triketones, which inhibit essential plant enzymes, it is possible to control the growth of invasive weeds such as Parthenium hysterophorous (Congress grass) in agricultural settings. chesci.com This targeted biochemical approach allows for the use of these herbicides at low concentrations, enhancing crop yields by reducing competition from weeds. chesci.com

Contribution to Fine Chemical Production

As a reactive intermediate, this compound is instrumental in the synthesis of complex organic molecules that constitute fine and specialty chemicals. Its acyl chloride functionality provides a direct route for creating amides, esters, and ketones through reactions with nucleophiles like amines, alcohols, and organometallic reagents.

While specific, publicly documented examples of this compound as a direct precursor in the commercial synthesis of named fragrances and dyes are not prevalent, its chemical structure is highly relevant to this industry. The synthesis of many cyclic and polycyclic fragrances relies on cycloaddition reactions, such as the Diels-Alder reaction, to construct the core molecular framework. nih.govencyclopedia.pub The cyclohexene ring within this compound makes it a valuable synthon for building such structures. Its ability to introduce a cyclohexenyl moiety, which can be further functionalized via the acyl chloride group, positions it as a potential intermediate for creating novel odorants and chromophores. The fragrance and dye industries often protect their synthetic innovations as trade secrets, which may account for the limited explicit literature.

The role of this compound is more clearly defined in the production of other specialty chemicals, including intermediates for pharmaceuticals and agrochemicals. smolecule.com The acyl chloride group readily undergoes acylation reactions, allowing for the covalent attachment of the cyclohexene ring to a larger, more complex molecule. smolecule.com This is a fundamental strategy in medicinal chemistry and crop science for creating new active compounds. For instance, it can be used to introduce the cyclohexenecarbonyl group onto aromatic rings through Friedel-Crafts acylation, a key step in the synthesis of various pharmaceutical precursors. smolecule.com

Table 1: Potential Reactions of this compound in Fine Chemical Synthesis

| Reaction Type | Reactant | Product Class | Significance |

| Acylation | Alcohols (R-OH) | Esters | Building blocks for various organic molecules |

| Acylation | Amines (R-NH2) | Amides | Key functional group in many pharmaceuticals |

| Friedel-Crafts Acylation | Aromatic Compounds | Aryl Ketones | Intermediates for complex chemical structures |

Integration in Polymer Science and Material Chemistry

The dual functionality of this compound makes it a particularly interesting compound for polymer and material science. It contains a carbon-carbon double bond that can undergo polymerization and a reactive acyl chloride group that can be used for chemical modification.

The carbon-carbon double bond within the cyclohexene ring allows this compound to act as a monomer in addition polymerization reactions. smolecule.comlibretexts.org In this process, the pi-bond of the alkene is broken, and a new sigma bond is formed with another monomer, leading to the growth of a long polymer chain. libretexts.org This polymerization can be initiated by free-radical initiators. The result is a polymer backbone with pendant cyclohexenecarbonyl chloride groups.

The polymerization of this compound yields polymers characterized by pendant cyclohexenecarbonyl groups. smolecule.com The acyl chloride moiety on each repeating unit is a highly reactive site, making these polymers excellent candidates for post-polymerization modification. nih.govwwu.edu This approach allows for the synthesis of a base polymer which can then be functionalized in a subsequent step to create a library of materials with tailored properties. For example, the pendant acyl chloride groups can be reacted with various nucleophiles (e.g., alcohols, amines) to attach different functional side chains to the polymer backbone. dtic.mil This strategy is used to control properties such as solubility, thermal stability, and chemical responsiveness, leading to the development of functional and "smart" materials. rsc.orgresearchgate.net

Table 2: Polymerization and Modification Potential

| Process | Description | Resulting Structure | Applications |

| Addition Polymerization | The double bond of the cyclohexene ring participates in chain-growth polymerization. | A linear polymer with pendant cyclohexenecarbonyl chloride groups. | Precursor for functional polymers. |

| Post-Polymerization Modification | The reactive pendant acyl chloride groups are reacted with other functional molecules. | A functionalized polymer with tailored side chains. | Development of materials with specific chemical, physical, or biological properties. |

Development of Novel Synthetic Pathways and Methodologies

The reactivity of this compound makes it a valuable tool for organic chemists in developing new synthetic methods. Its ability to act as an efficient acylating agent under mild conditions facilitates the construction of complex molecules. smolecule.com By providing a reliable method to introduce the cyclohexenecarbonyl functional group, it serves as a cornerstone for multi-step synthetic sequences. The development of synthetic routes for complex targets, such as natural products or pharmaceutical agents, often relies on the availability of such robust and versatile building blocks. The unique combination of a reactive acyl chloride and a cyclohexene ring offers chemists a platform to devise novel cyclization, cross-coupling, and functionalization strategies.

Computational and Theoretical Investigations of 1 Cyclohexenecarbonyl Chloride Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. acs.orgyoutube.com It provides a balance between computational cost and accuracy, enabling the study of complex reaction pathways, including those involving catalysts. DFT calculations can map out the potential energy surface of a reaction, identifying key structures like reactants, products, intermediates, and, crucially, transition states. acs.org

A primary application of DFT in studying reactions of 1-Cyclohexenecarbonyl chloride is the analysis of transition states (TS) and the corresponding energy profiles. By locating the transition state structure—a first-order saddle point on the potential energy surface with a single imaginary frequency—researchers can calculate the activation energy (energy barrier) of a reaction. acs.orgrsc.org This barrier determines the reaction rate and is essential for understanding chemical kinetics.

For instance, in a catalyzed reaction, such as a palladium-catalyzed cross-coupling of this compound with an organostannane or the carbochlorocarbonylation of an alkene, DFT can be used to model the entire catalytic cycle. nih.govorganic-chemistry.orgrsc.org This involves:

Optimizing Geometries: Calculating the lowest-energy structures for all reactants, intermediates, products, and transition states.

Calculating Energies: Determining the single-point energies to obtain a more accurate reaction energy profile. acs.org

Verifying Transition States: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the intended reactants and products on the reaction pathway. acs.org

Table 1: Key Parameters in DFT Reaction Pathway Analysis

| Parameter | Description | Significance in Mechanism Analysis |

|---|---|---|

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the kinetic feasibility and rate of a reaction. A lower barrier indicates a faster reaction. acs.org |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates the thermodynamic favorability of a reaction (exothermic or endothermic). acs.org |

| Imaginary Frequency | A vibrational mode with a negative force constant, unique to transition states. | Confirms the identity of a calculated structure as a true transition state. acs.org |

| Intrinsic Reaction Coordinate (IRC) | A calculation that maps the minimum energy path connecting a transition state to its corresponding reactants and products. | Verifies the connection between a transition state and the specific reaction step it mediates. acs.org |

Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy. DFT is instrumental in elucidating how a catalyst achieves this. In the context of reactions involving this compound, a catalyst (e.g., a transition metal complex or a Lewis acid) can influence the reaction by:

Activating the Substrate: The catalyst can interact with the carbonyl group or the chlorine atom, making the acyl chloride more susceptible to nucleophilic attack.

Stabilizing Intermediates: The catalyst can stabilize high-energy intermediates that form during the reaction.

Stabilizing the Transition State: The most significant catalytic effect is the stabilization of the rate-determining transition state, which directly lowers the activation barrier.

DFT calculations can quantify these catalytic effects by analyzing the non-covalent interactions between the catalyst and the substrate. These weak interactions, such as hydrogen bonds or metal-ligand coordination, can be visualized and their energies calculated. For example, studies on other systems have used DFT to model how solvent molecules or catalysts stabilize charged intermediates or transition states through explicit interactions, thereby controlling the reaction mechanism. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) for Electronic Structure Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electronic structure of a molecule based on the topology of its electron density (ρ). acs.orgamercrystalassn.org QTAIM partitions a molecule into discrete atomic basins, allowing for the quantitative characterization of chemical bonds and intermolecular interactions. amercrystalassn.org

For this compound, QTAIM can be applied to analyze the nature of its key covalent bonds (e.g., C=O, C-Cl, C=C) and any non-covalent interactions it forms with other molecules, such as catalysts or solvents. The analysis focuses on Bond Critical Points (BCPs)—locations where the electron density is a minimum between two bonded atoms but a maximum in other directions. nih.gov

The properties of the electron density at these BCPs reveal the nature of the chemical bond.

Table 2: Key QTAIM Parameters for Bond Analysis

| Parameter | Symbol | Interpretation for Bond Type |

|---|---|---|

| Electron Density | ρ(r) | A higher value indicates a greater accumulation of charge, typical of covalent bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | A negative value (∇²ρ(r) < 0) indicates charge concentration, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, characteristic of closed-shell (ionic, hydrogen bond, van der Waals) interactions. |

| Total Energy Density | H(r) | A negative value indicates stabilizing interactions with covalent character. Values close to zero are typical for purely electrostatic interactions. |

By analyzing these parameters, one could precisely characterize the C-Cl bond in this compound, determining its degree of covalent versus ionic character. Similarly, the C=O double bond and the C=C bond of the cyclohexene (B86901) ring could be analyzed to understand their electronic nature. QTAIM is also highly effective for studying weaker interactions, such as the coordination of the carbonyl oxygen to a Lewis acid catalyst or hydrogen bonding with a solvent molecule. nih.gov

Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Computational models based on DFT can predict not only if a reaction will occur but also where and how. This is crucial for understanding the reactivity, regioselectivity, and stereoselectivity of molecules like this compound.

Reactivity and Regioselectivity: Conceptual DFT provides a framework for predicting chemical reactivity using global and local descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com These indices help predict how this compound will behave as an electrophile.

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness | η ≈ E_LUMO - E_HOMO | Measures the resistance to change in electron configuration. |

| Global Electrophilicity | ω = μ² / 2η | Quantifies the overall electrophilic nature of a molecule. mdpi.com |

| Local Electrophilicity | ω_k = P⁺_k · ω | Predicts the most electrophilic site within a molecule (the site most susceptible to nucleophilic attack). mdpi.com |

For this compound, calculating the local electrophilicity (ω_k) at each atom would identify the most reactive site. Unsurprisingly, the carbonyl carbon is expected to be the primary electrophilic center. However, such calculations can provide quantitative comparisons and reveal secondary reactive sites. This information is vital for predicting the regioselectivity of reactions, for instance, in additions to the cyclohexene double bond versus attack at the carbonyl group. mdpi.com

Stereoselectivity: DFT modeling is also a powerful tool for predicting and rationalizing stereoselectivity. In reactions where multiple stereoisomers can be formed, DFT can be used to calculate the transition state energies for the pathways leading to each isomer. The pathway with the lower energy barrier will be favored, and the ratio of products can be predicted from the energy difference between the competing transition states.

For example, in a reaction involving the chiral center that could be formed during an addition to the double bond of the cyclohexene ring, or in a catalyzed process that generates a stereocenter, DFT calculations can elucidate the origin of stereoselectivity. This could be due to steric hindrance in the transition state or specific stabilizing interactions that favor one stereochemical outcome over another. DFT studies have successfully explained stereodivergent outcomes in reactions of other acyl chlorides by identifying the subtle energetic differences between diastereomeric transition states. nih.gov

Emerging Research Directions and Biotechnological Relevance of 1 Cyclohexenecarbonyl Chloride

The utility of 1-Cyclohexenecarbonyl chloride and its derivatives extends into advanced and developing areas of chemical biology and biotechnology. Researchers are leveraging its structural and reactive properties in high-throughput chemical synthesis, exploring its role in biocatalytic processes, and investigating the biological activities of novel compounds derived from it.

Q & A

Q. What are the critical experimental conditions for synthesizing 1-Cyclohexenecarbonyl chloride, and how do they influence yield?

- Methodological Answer : Synthesis typically involves reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Maintaining a dry environment to prevent hydrolysis of the acyl chloride product.

- Using an ice bath (0–5°C) to control exothermic reactions during reagent addition .

- Purification via fractional distillation under reduced pressure (boiling point ~183°C) to isolate the product .

Critical Conditions : - Molar ratio of 1:1.2 (acid:SOCl₂) for complete conversion.

- Reaction time of 4–6 hours under reflux.

Yield Optimization : - Excess SOCl₂ ensures complete conversion, but prolonged heating may degrade the product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- IR Spectroscopy : A strong C=O stretch at ~1800 cm⁻¹ (acyl chloride) and C-Cl stretch near 600 cm⁻¹ .

- ¹H NMR : Signals for cyclohexene protons appear as a multiplet at δ 5.6–5.8 ppm (vinyl protons) and δ 1.4–2.2 ppm (cyclohexane ring protons) .

- ¹³C NMR : Carbonyl carbon at δ ~170 ppm, with cyclohexene carbons between δ 20–35 ppm .

Validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 146.61 .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation .

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .

- Storage : In airtight, moisture-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the electrophilicity of the carbonyl carbon using Fukui indices. The LUMO energy level (~-1.5 eV) indicates susceptibility to nucleophilic attack .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DCM) to stabilize transition states and reduce activation energy .

Case Study : DFT calculations predict faster reaction rates with amines (e.g., benzylamine) compared to alcohols due to higher nucleophilicity .

Q. How can researchers resolve contradictory NMR data arising from conformational dynamics in this compound?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to "freeze" cyclohexane ring puckering and simplify splitting patterns .

- 2D NMR (COSY, HSQC) : Identify coupling between vinyl protons (δ 5.6–5.8 ppm) and adjacent carbons to confirm stereochemistry .

Data Conflict Example : Broad peaks at room temperature may arise from rapid chair flipping; low-temperature studies clarify assignments .

Q. What strategies optimize the use of this compound in synthesizing bioactive thiourea derivatives?

- Methodological Answer :

- Stepwise Synthesis : React with ammonium thiocyanate (NH₄SCN) to form an intermediate isothiocyanate, followed by amine addition .

- Catalysis : Use triethylamine (Et₃N) to deprotonate amines and accelerate nucleophilic attack .

Bioactivity Correlation : - Derivatives with electron-withdrawing substituents on the aryl amine show enhanced antimicrobial activity (MIC ≤ 2 µg/mL against S. aureus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.